1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea
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Description
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. CP-47,497 has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Scientific Research Applications
DNA and Protein Interactions
- Inhibitory activity on mammalian topoisomerase II: The compound exhibits interaction with mammalian topoisomerase II, an enzyme crucial in DNA replication and repair. This interaction can be explored for its potential in cancer research and therapy (Wentland et al., 1993).
Organic Light-Emitting Diodes (OLEDs)
- Application in OLEDs: Phosphorescence studies of cyclometalated iridium(III) complexes, which share structural similarities with 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, suggest potential applications in creating efficient OLED devices (Tsuboyama et al., 2003).
Catalysis and Synthesis
Catalytic enantioselective synthesis: The cycloaddition reactions involving azomethine ylides, which can be derived from similar compounds, are valuable for creating complex products with high stereoselectivity, important in the development of pharmaceuticals and natural product synthesis (Narayan et al., 2014).
Synthesis of pyrrolidines and piperidines: The cyclization of aminoalkenes bearing electron-withdrawing groups, facilitated by acids, leads to the formation of pyrrolidines and piperidines, demonstrating the compound's potential in the synthesis of nitrogen-containing heterocycles (Schlummer & Hartwig, 2002).
Synthesis of functionalized pyrrolidines: The compound can participate in three-component reactions, forming pyrrolidines with cis relationships between substituents, a key in creating diverse and biologically active molecules (Carson & Kerr, 2005).
Chemical Reactions and Properties
- Study of chemical reactivity: Analyzing reactions of azomethine derivatives and cyclopropenone to form pyrrolin-4-ones and their oxidation products can provide insights into the reactivity and potential applications of similar cyclopropyl-containing compounds (Takahashi et al., 1978).
properties
IUPAC Name |
1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-6-7-14)18-16(21)17-9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIAZFBXEKLQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.